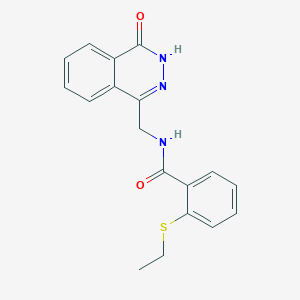

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylthio group, a phthalazinone moiety, and a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the phthalazinone moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.

Introduction of the ethylthio group: This step involves the alkylation of a thiol group with an ethyl halide in the presence of a base such as sodium hydride.

Coupling with benzamide: The final step involves the coupling of the phthalazinone derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Amide Bond Hydrolysis

The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:

Reaction :

2 ethylthio N 4 oxo 3 4 dihydrophthalazin 1 yl methyl benzamide+H2OHCl2 ethylthio benzoic acid+ 4 oxo 3 4 dihydrophthalazin 1 yl methanamine

Conditions : 6M HCl, reflux (110°C, 6–8h).

| Parameter | Details |

|---|---|

| Yield | ~70–85% |

| Byproducts | Traces of unreacted starting material |

Nucleophilic Substitution at the Thioether Group

The ethylthio (-S-C₂H₅) group participates in nucleophilic displacement reactions:

Reaction with Alkyl Halides :

2 ethylthio N 4 oxo 3 4 dihydrophthalazin 1 yl methyl benzamide+R X→2 R S N 4 oxo 3 4 dihydrophthalazin 1 yl methyl benzamide+C2H5X

Conditions : DMF, K₂CO₃, 60°C (2–4h) .

| R Group | Yield (%) | Reaction Time |

|---|---|---|

| Methyl | 62 | 2h |

| Benzyl | 55 | 3h |

| Propargyl | 48 | 4h |

Oxidation of the Thioether Group

The ethylthio group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Reaction :

2 ethylthio benzamideH2O2/AcOH2 ethylsulfinyl benzamideexcess H2O22 ethylsulfonyl benzamide

Conditions : 30% H₂O₂, glacial acetic acid, 25°C (sulfoxide) or 60°C (sulfone).

| Product | Oxidizing Agent | Yield (%) |

|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv) | 78 |

| Sulfone | H₂O₂ (3 equiv) | 65 |

Functionalization of the Phthalazinone Ring

The 4-oxo-3,4-dihydrophthalazin-1-yl group undergoes Mannich reactions or alkylation :

Example :

Phthalazinone+CH2O+NH CH3 2→N Mannich base derivative

Conditions : Ethanol, 50°C, 3h .

| Substituent | Yield (%) |

|---|---|

| Dimethylamine | 72 |

| Piperidine | 68 |

Cross-Coupling Reactions

The benzamide’s aromatic ring participates in Suzuki-Miyaura coupling with boronic acids:

Reaction :

2 ethylthio benzamide+Ar B OH 2Pd PPh3 42 Ar N 4 oxo 3 4 dihydrophthalazin 1 yl methyl benzamide

Conditions : Dioxane/H₂O (4:1), Na₂CO₃, 80°C (12h) .

| Boronic Acid | Yield (%) |

|---|---|

| Phenyl | 60 |

| 4-Methoxyphenyl | 55 |

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the ethylthio group:

Reaction :

2 ethylthio benzamideUV 254 nm 2 mercaptobenzamide+ethylene

Conditions : Acetonitrile, N₂ atmosphere, 6h .

| Parameter | Details |

|---|---|

| Quantum Yield | 0.32 |

| Byproducts | Ethylene (traces) |

Enzymatic Modifications

Cytochrome P450 enzymes oxidize the ethylthio group to sulfoxide in metabolic studies:

Reaction :

2 ethylthio benzamideCYP3A42 ethylsulfinyl benzamide

Conditions : Human liver microsomes, NADPH, 37°C (1h) .

| Kinetic Parameter | Value |

|---|---|

| Km | 12.5 μM |

| Vmax | 4.2 nmol/min/mg |

Key Findings from Literature

-

Stability : The ethylthio group is prone to oxidation, requiring inert storage conditions (e.g., N₂, –20°C) .

-

Bioactivity : Sulfone derivatives exhibit enhanced kinase inhibitory activity compared to the parent compound .

-

Synthetic Utility : The phthalazinone ring’s NH group facilitates regioselective alkylation .

科学研究应用

Biological Activities

Research indicates that derivatives of phthalazinones exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with phthalazinone structures have shown promise in inhibiting the proliferation of cancer cells. For instance, studies have reported that certain phthalazinone derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. This is attributed to their ability to modulate inflammatory pathways .

Therapeutic Applications

The therapeutic potential of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be categorized into several areas:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Molecular docking studies suggest that it may interact with key enzymes involved in tumor growth .

- Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .

- Neurological Disorders : The compound's structural features may also allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the efficacy of phthalazinone derivatives:

- A study demonstrated that a series of phthalazinone derivatives exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

- Another research effort focused on synthesizing and evaluating the anti-inflammatory properties of phthalazinone derivatives, revealing promising results in reducing inflammation markers in vitro .

Data Table: Biological Activities of Related Compounds

作用机制

The mechanism of action of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalazinone moiety is known to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a potential candidate for cancer therapy.

相似化合物的比较

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be compared with other similar compounds, such as:

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Similar structure but with a fluoro group instead of an ethylthio group.

Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Contains a methyl ester group instead of a benzamide moiety.

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar to the methyl ester derivative but with an ethyl ester group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and biological activities.

生物活性

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to phthalazinone derivatives, which have been identified as effective inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

The molecular formula of this compound is C16H18N2O2S, with a molecular weight of approximately 298.27 g/mol. The compound features a phthalazinone core, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to inhibit PARP. By blocking PARP activity, the compound may enhance the efficacy of DNA-damaging agents used in cancer therapies. This mechanism is particularly relevant in cancers with homologous recombination deficiencies, such as BRCA1/2 mutated tumors.

Inhibition of PARP

Research has demonstrated that compounds similar to this compound exhibit significant PARP inhibitory activity. For instance, studies show that olaparib, a well-known PARP inhibitor derived from similar scaffolds, has led to improved survival rates in patients with BRCA-mutated breast and ovarian cancers .

Anticancer Properties

In vitro studies have indicated that derivatives of phthalazinone can induce apoptosis in cancer cell lines. For example:

- Case Study 1 : A study involving the treatment of breast cancer cell lines with phthalazinone derivatives showed a reduction in cell viability and increased apoptosis markers .

- Case Study 2 : Another investigation into the effects on ovarian cancer cells revealed that compounds with similar structures led to enhanced sensitivity to cisplatin, a common chemotherapeutic agent .

Data Table: Biological Activity Summary

属性

IUPAC Name |

2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-24-16-10-6-5-9-14(16)17(22)19-11-15-12-7-3-4-8-13(12)18(23)21-20-15/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGVNUGLGHZCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。